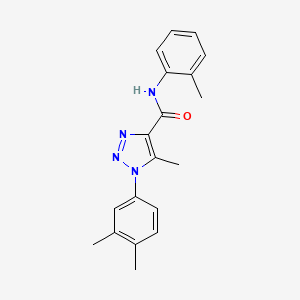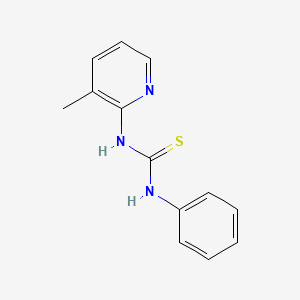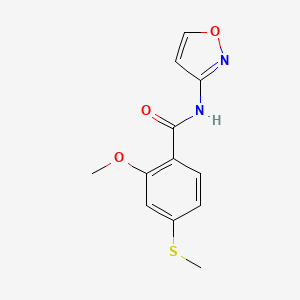
N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide, also known as NBDPS, is a chemical compound that has gained attention in scientific research due to its potential use as a fluorescent probe for protein labeling. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide involves the reaction of the sulfonamide group with cysteine residues in proteins. This reaction forms a covalent bond between the probe and the protein, which allows for the visualization and tracking of the protein in living cells. The fluorescent properties of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide also allow for the detection of protein-protein interactions and changes in protein conformation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has been shown to be non-toxic and non-cytotoxic in various cell lines. This compound has also been shown to have minimal effects on protein function and stability. However, it is important to note that the labeling of cysteine residues in proteins can potentially affect protein activity and function.
实验室实验的优点和局限性
N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments, including its selectivity for cysteine residues in proteins, its fluorescent properties, and its non-toxic and non-cytotoxic nature. However, there are also limitations to its use, including the potential for labeling to affect protein function and the need for optimization of labeling conditions for different proteins and cell types.
未来方向
There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide in scientific research. One direction is the development of new labeling strategies that can target different amino acid residues in proteins. Another direction is the optimization of labeling conditions for different proteins and cell types. Additionally, the use of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide in live animal imaging and in vivo protein labeling is an area of active research. Overall, the potential applications of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide in scientific research are vast and continue to be explored.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide involves a multistep process that starts with the reaction of 2-nitrobenzenesulfonyl chloride with isopropyl acetate to form N-(2-nitrobenzenesulfonyl)-isopropyl acetamide. This intermediate is then reacted with 2-methylpropylmagnesium bromide to form N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide. The final product is obtained through recrystallization and purification.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has gained attention in scientific research due to its potential use as a fluorescent probe for protein labeling. This compound can selectively label cysteine residues in proteins, which allows for the visualization and tracking of protein localization and dynamics in living cells. N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has been used in various studies to investigate protein-protein interactions, protein folding, and protein trafficking.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-8-6-5-7-11(12)15(16)17/h5-10,13-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKRODFOJPAOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)



![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)

![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)
![4-({4-[(isobutylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5844182.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)

![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)